4-{[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide
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Overview
Description
4-{[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and is further functionalized with multiple substituents that enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the acetylphenyl and carbamoylmethyl groups. The final steps involve the addition of the sulfanyl group and the isopropylbenzamide moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques. The choice of reagents and solvents would also be tailored to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
4-{[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Possible therapeutic applications due to its biological activity, such as anti-cancer or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The various substituents can enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core and have similar biological activities.
Carbamoyl derivatives: Compounds with carbamoyl groups that exhibit similar chemical reactivity.
Sulfanyl derivatives: Molecules containing sulfanyl groups that undergo similar oxidation reactions.
Uniqueness
4-{[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
4-[[2-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-18(2)30-27(36)21-13-11-20(12-14-21)16-33-28(37)24-9-4-5-10-25(24)32-29(33)38-17-26(35)31-23-8-6-7-22(15-23)19(3)34/h4-15,18H,16-17H2,1-3H3,(H,30,36)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGODYKGXKLOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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